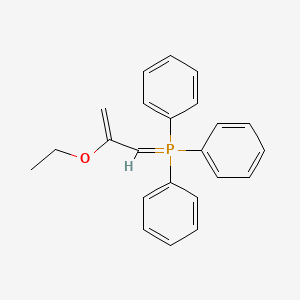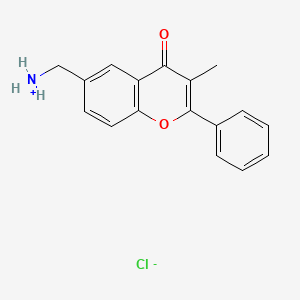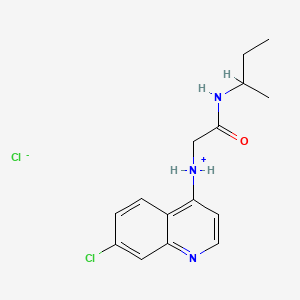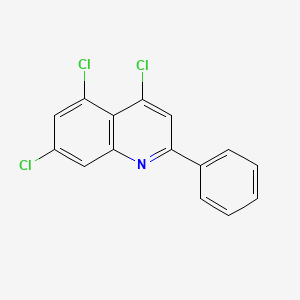
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C23H23OP It is known for its unique structure, which includes a phosphane group bonded to a triphenyl group and an ethoxyprop-2-en-1-ylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-ethoxyprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry
Biology and Medicine
The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It is investigated for its potential as a drug delivery agent and its interactions with biological molecules.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, known for its ability to form stable complexes with metal ions.
(2-Methoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane: Similar in structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxyprop-2-en-1-ylidene)(diphenyl)-lambda~5~-phosphane: Similar but with two phenyl groups instead of three.
Uniqueness
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane is unique due to the presence of the ethoxy group, which can influence its reactivity and the stability of the complexes it forms. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62639-98-9 |
|---|---|
Molekularformel |
C23H23OP |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |
InChI-Schlüssel |
CSBVTBMMUALAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)








![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)

